(2S)-2-amino-3-(2-isopropylphenyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(2-isopropylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(2-isopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(2-isopropylphenyl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(2-isopropylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2-isopropylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying amino acid interactions and protein folding.
Medicine: Research is being conducted on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid
Comparison:
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group on the phenyl ring, which can affect its reactivity and solubility compared to (2S)-2-amino-3-(2-isopropylphenyl)propanoic acid.
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid: The presence of a tert-butoxycarbonyl protecting group on the amino group can influence the compound’s stability and reactivity in synthetic applications.
Overall, this compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.
Properties
IUPAC Name |
2-amino-3-(2-propan-2-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNJMPJZDTZETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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